Lipophilicity Differentiation (LogP)
The target compound exhibits a calculated logP of 3.227 . The closest N-alkyl analogs on the same 3-bromo-4-chlorophenyl core show a logP span of 0.78 units: the methyl analog (CAS 1511271-86-5) has logP 2.8219, and the isopropyl analog (CAS 1262382-94-4) has logP 3.6005 . The target sits 0.405 log units above the methyl analog and 0.374 log units below the isopropyl analog. Within the methoxypropan-2-yl side-chain series but varying aryl halogenation, the monobromo analog (CAS 355815-55-3) has logP approximately 2.67–2.96, and the chloro-fluoro analog (CAS 1247808-75-8) has logP 2.6036 . The target's logP therefore represents a 0.56–0.62 unit increase over the chloro-fluoro variant and approximately 0.26–0.56 units above the monobromo variant.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.227 (C₁₁H₁₅BrClNO; MW 292.60) |
| Comparator Or Baseline | Methyl analog: LogP 2.8219; Isopropyl analog: LogP 3.6005; Monobromo analog: LogP 2.67–2.96; Chloro-fluoro analog: LogP 2.6036 |
| Quantified Difference | ΔLogP = +0.405 vs methyl; –0.374 vs isopropyl; +0.56–0.62 vs chloro-fluoro; +0.26–0.56 vs monobromo |
| Conditions | Computed logP values sourced from supplier technical datasheets (Leyan, Fluorochem); consistent calculation methodology within each source but cross-source comparisons carry inherent methodological variance. |
Why This Matters
A logP of 3.227 positions the target compound within the optimal lipophilicity range (logP 1–4) associated with favorable oral absorption and CNS permeability in drug discovery, while avoiding the elevated logP (>3.5) that correlates with increased metabolic liability and promiscuity risks.
